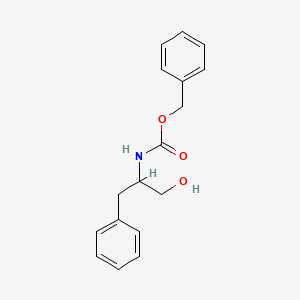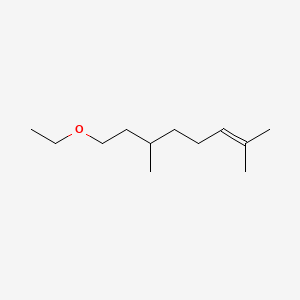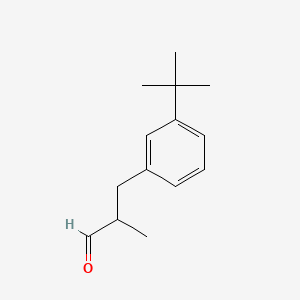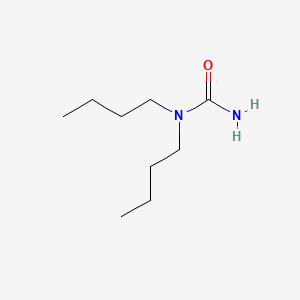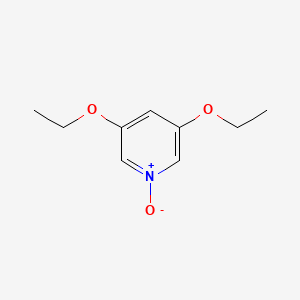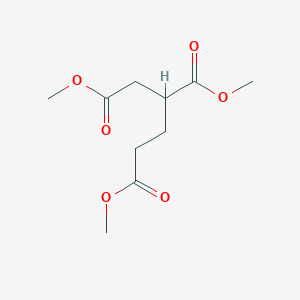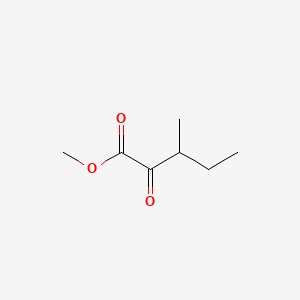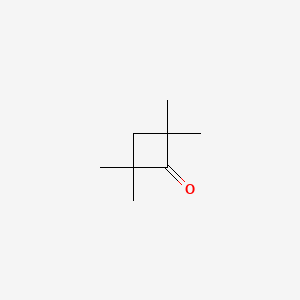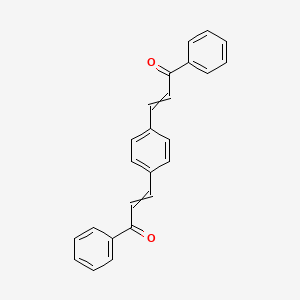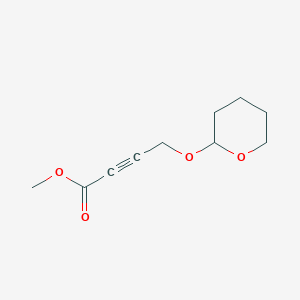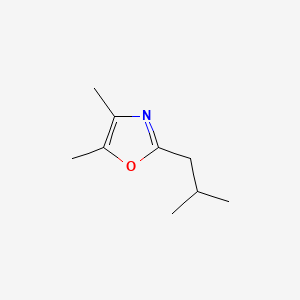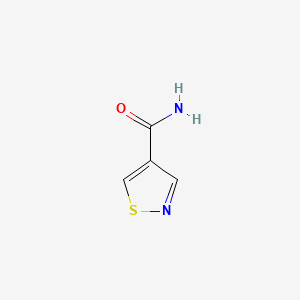
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol is a polymer compound composed of repeating units of 1,3-benzenedicarboxylic acid, dimethyl ester, dimethyl 1,4-benzenedicarboxylate, and 1,2-ethanediol . This compound is commonly used in the production of polyesters and has applications in various industries due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, dimethyl ester, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol typically involves a polyesterification reaction. This reaction occurs between 1,3-benzenedicarboxylic acid, dimethyl ester, dimethyl 1,4-benzenedicarboxylate, and 1,2-ethanediol . The reaction is usually carried out under inert gas conditions to prevent oxidation and may require the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polyesterification reactors where the reactants are combined and heated to promote the formation of the polymer. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
科学研究应用
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polyesters and copolymers.
Biology: Employed in the development of biodegradable materials for medical applications.
Medicine: Utilized in drug delivery systems due to its biocompatibility and degradability.
Industry: Applied in the production of fibers, films, and packaging materials.
作用机制
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds, which contribute to its stability and durability. The molecular targets and pathways involved include interactions with other polymer chains and the formation of crystalline structures that enhance its mechanical properties .
相似化合物的比较
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with similar properties but different monomer units.
Polybutylene terephthalate (PBT): Another polyester with comparable applications but distinct chemical structure.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol is unique due to its specific combination of monomer units, which imparts distinct mechanical and chemical properties compared to other polyesters .
属性
CAS 编号 |
25135-73-3 |
|---|---|
分子式 |
C22H26O10 |
分子量 |
450.4 g/mol |
IUPAC 名称 |
dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C10H10O4.C2H6O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-5-6(2)8(10(13)14)4-3-7(5)9(11)12;3-1-2-4/h3-6H,1-2H3;3-4H,1-2H3,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChI 键 |
LNPZBQGEAHVBBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O.COC(=O)C1=CC(=CC=C1)C(=O)OC.C(CO)O |
规范 SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O.COC(=O)C1=CC(=CC=C1)C(=O)OC.C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


